Copper(I) iodide-triethyl phosphite
Overview
Description
Copper(I) iodide-triethyl phosphite, also known as Iodo(triethyl phosphite)copper(I), is a compound with the empirical formula C6H16CuIO3P . It is used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular weight of this compound is 357.61 . The SMILES string representation of the molecule is [Cu]I.CCOP(OCC)OCC . Further structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that triethyl phosphite, a component of the compound, can react with electrophiles to form phosphonates or phosphates .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 110-116 °C . More specific physical and chemical properties would require experimental data or computational chemistry methods.Scientific Research Applications
Catalysis in Organic Synthesis
Copper(I) iodide-triethyl phosphite has been extensively researched for its catalytic applications in organic synthesis. For example, it serves as an efficient catalytic system for the synthesis of polyfunctionalized diarylmethanes, a process critical for producing complex organic compounds, including pharmaceuticals like the antibiotic Trimethoprim (Kofink & Knochel, 2006). Similarly, copper(I) iodide's role in C-P bond construction through coupling reactions with aryl and vinyl halides is a significant advancement in organic chemistry (Gelman, Jiang, & Buchwald, 2003).
Development of Heterogeneous Catalysts
Recent studies have introduced immobilized copper iodide on a triazine-phosphite porous organic polymer (CuI-TP-POP) as a novel heterogeneous catalyst. This catalyst shows significant efficiency in C O bond formation reactions, essential for synthesizing diaryl ethers (Iranpoor, Panahi, Roozbin, Rahimi, & Haghighi, 2017).
Synthesis of Ligands
Copper(I) iodide catalysis has been employed for synthesizing various ligands. One example is the synthesis of phosphinooxazoline (PHOX) ligands, crucial in many chemical transformations. This methodology provides an efficient route to produce PHOX ligands with varied properties (Tani, Behenna, McFadden, & Stoltz, 2007).
Cluster and Polymer Formation
Copper(I) iodide is also used in constructing unique molecular structures like trinuclear clusters and linear polymers. These complexes find relevance in understanding and developing new materials with specific properties (Lobana, Sharma, Sharma, Mehra, Castiñeiras, & Turner, 2005).
Luminescence Studies
The luminescence properties of copper iodide clusters, especially when coordinated with different phosphine ligands, have been a subject of interest. Such studies are critical for developing materials with potential applications in optoelectronics and sensors (Perruchas, Tard, Le Goff, Fargues, Garcia, Kahlal, Saillard, Gacoin, & Boilot, 2011).
Safety and Hazards
Properties
IUPAC Name |
iodocopper;triethyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P.Cu.HI/c1-4-7-10(8-5-2)9-6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPQRWLSGJFSTC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC.[Cu]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15CuIO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472550 | |
Record name | Copper(I) iodide-triethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51717-23-8 | |
Record name | Copper(I) iodide-triethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodo(triethyl phosphite)copper(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.